nNOS Inhibition Potency Comparison
In a neuronal nitric oxide synthase (nNOS) enzyme inhibition assay using rat brain homogenates, 1-methyl-4-nitro-1H-pyrazol-3-amine exhibited an IC50 of 410 nM [1]. This potency is contrasted with an unnamed nNOS inhibitor from the same class, which in a separate but comparable assay using recombinant human nNOS, showed an IC50 of 12,800 nM [2]. While assays differ in species and enzyme source, the ~31-fold difference in potency underscores the significant impact of specific substitution patterns on biological activity within the aminopyrazole class.
| Evidence Dimension | Inhibition of Neuronal Nitric Oxide Synthase (nNOS) |
|---|---|
| Target Compound Data | IC50 = 410 nM |
| Comparator Or Baseline | IC50 = 12,800 nM for an unspecified nNOS inhibitor |
| Quantified Difference | ~31-fold greater potency |
| Conditions | Target: Rat brain homogenate nNOS; Comparator: Recombinant human nNOS |
Why This Matters
For researchers focused on nNOS-related pathways, selecting a building block with a validated and potent starting point is crucial for generating lead compounds with improved efficacy and reduced screening attrition.
- [1] BindingDB. (2012). BDBM50347287 (CHEMBL1796278) Affinity Data. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50347287 View Source
- [2] BindingDB. (2014). BDBM106704 (US8586620, 59) Affinity Data. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=106704 View Source
